1-cyclohexyl-3-pyridin-2-ylurea
CAS No.: 49665-58-9
Cat. No.: VC11200831
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49665-58-9 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 1-cyclohexyl-3-pyridin-2-ylurea |
| Standard InChI | InChI=1S/C12H17N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |
| Standard InChI Key | OXPBPFDDWFFDNE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=CC=CC=N2 |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=CC=CC=N2 |
Introduction
Structural Characterization of 1-Cyclohexyl-3-pyridin-2-ylurea
Molecular Architecture
The compound’s backbone consists of a urea group (–N–C(=O)–N–) bridging a cyclohexane ring and a pyridine ring. The cyclohexyl group adopts a chair conformation, while the pyridin-2-yl group introduces aromaticity and hydrogen-bonding capability .
Key structural descriptors:
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Molecular formula: C₁₂H₁₇N₃O
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SMILES: C1CCC(CC1)NC(=O)NC2=CC=CC=N2
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 220.14444 | 151.2 |
| [M+Na]⁺ | 242.12638 | 161.2 |
| [M+NH₄]⁺ | 237.17098 | 159.1 |
| [M-H]⁻ | 218.12988 | 155.4 |
These values indicate moderate polarity, aligning with urea derivatives’ typical solubility profiles .
Synthetic Routes and Optimization
Primary Synthesis Method
The compound is synthesized via nucleophilic addition of cyclohexyl isocyanate to 2-aminopyridine:
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Reagents: Cyclohexyl isocyanate, 2-aminopyridine, triethylamine (Et₃N), toluene.
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Workup: Column chromatography (cyclohexane/ethyl acetate gradients) yields pure product .
Reaction scheme:
Physicochemical and Spectroscopic Profiles
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.19–2.04 (m, cyclohexyl), 3.54 (m, NH–CH), 6.98–7.24 (m, pyridine) .
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IR (CHCl₃): 3440 cm⁻¹ (N–H stretch), 1736 cm⁻¹ (C=O stretch) .
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .
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Stability: Stable at room temperature; degrades above 200°C .
Biochemical and Pharmacological Applications
| Compound | IC₅₀ (FAAH) |
|---|---|
| 1-Cyclohexyl-3-pyridin-2-ylurea | Pending |
| URB597 (reference inhibitor) | 4.6 nM |
Note: Direct activity data for this compound remains unpublished .
Fragment-Based Drug Discovery
In crystallographic screens, urea derivatives similar to 1-cyclohexyl-3-pyridin-2-ylurea bind FAD-dependent oxidoreductases, suggesting utility in fragment-based design .
Future Research Directions
Target Validation
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Priority: Confirm FAAH inhibition via enzymatic assays.
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Secondary targets: Explore kinase or protease interactions due to urea’s electrophilic nature .
Formulation Development
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